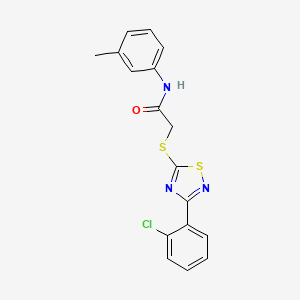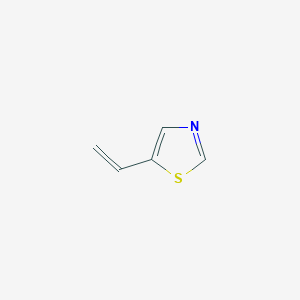
2-chloro-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is likely a benzamide derivative, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzamide derivatives can be synthesized from corresponding acids and amines . For example, 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamide derivatives were synthesized from 5-chloroanisic acid and p-aminoacetophenone according to the mixed anhydride technique .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
Research has demonstrated the enantioselective synthesis of piperidine derivatives, highlighting methods for achieving specific stereochemical configurations in related compounds. For instance, Calvez, Chiaroni, and Langlois (1998) explored the synthesis of disubstituted piperidines from (S)-methylpyroglutamate, potentially offering a pathway for the synthesis of structurally related compounds (Calvez, Chiaroni, & Langlois, 1998).
Pharmacokinetic Evaluation
The quantitative analysis of structurally similar compounds in biological matrices is crucial for understanding their pharmacokinetics. Zalavadia's work on a glyburide analogue demonstrates the development of a bioanalytical method to quantify such compounds in mouse plasma and whole blood, highlighting the importance of accurate measurement techniques in drug development (Zalavadia, 2016).
Fluorescence Enhancement and Probing
The study by Faridbod et al. (2009) on the fluorescence enhancement of Er3+ ion by Glibenclamide, a compound with structural similarities, suggests potential applications in developing fluorimetric probes for biochemical research (Faridbod, Ganjali, Larijani, & Norouzi, 2009).
Neuroleptic Activity
Research into benzamide derivatives for their neuroleptic (antipsychotic) activity is another area of interest. Iwanami et al. (1981) synthesized and evaluated a series of benzamides for their potential neuroleptic effects, indicating the therapeutic possibilities of related compounds in treating psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Corrosion Inhibition
On a different note, the synthesis and characterization of N-phenyl-benzamides for corrosion inhibition on mild steel demonstrate the versatility of benzamide derivatives in industrial applications. Mishra et al. (2018) investigated the effects of substituents on the inhibition efficiency, showing how chemical modifications can enhance protective qualities against corrosion (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-16-5-4-12-22(13-16)15-10-8-14(9-11-15)21-19(23)17-6-2-3-7-18(17)20/h2-3,6-11,16H,4-5,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVYSOYHSWDYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2829251.png)
![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2829254.png)
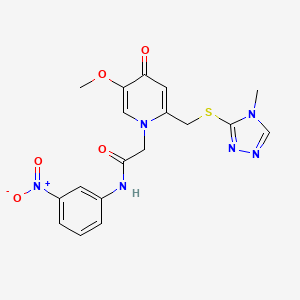

![Methyl 3-(5-bromothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2829258.png)
![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2829259.png)
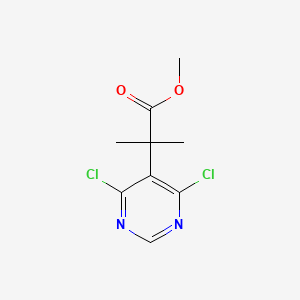
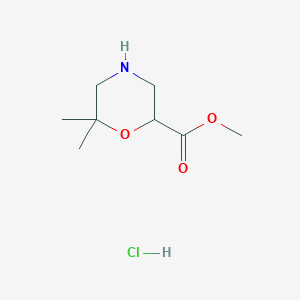
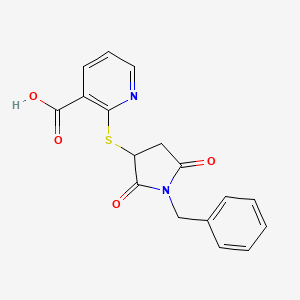
![N-(2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2829267.png)
![1-(1H-Benzotriazole-1-yl)-3-[(2-thienyl)thio]acetone](/img/structure/B2829268.png)
